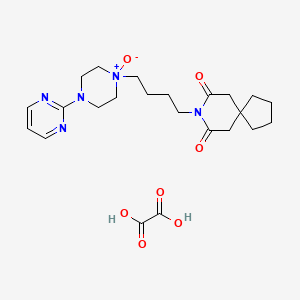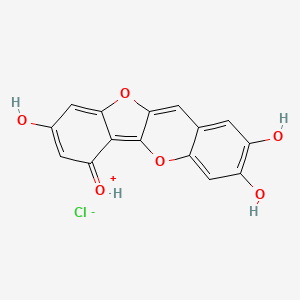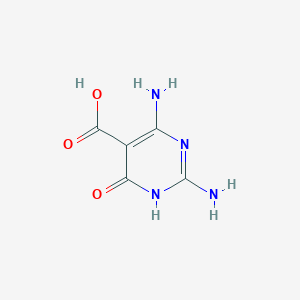
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene is a complex organic compound that belongs to the class of chlorinated hydrocarbons This compound features a decahydronaphthalene core with various substituents, including a chlorine atom, methyl groups, and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene typically involves multiple steps, including the formation of the decahydronaphthalene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the decahydronaphthalene core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Addition of methyl and prop-1-en-2-yl groups using alkylating agents under specific conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a catalyst can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Industry: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4aS,7R,8aS)-2-Bromo-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene: Similar structure with a bromine atom instead of chlorine.
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Similar structure with an octahydronaphthalene core.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom imparts unique reactivity and properties.
Decahydronaphthalene Core: Provides a rigid and stable framework for various chemical modifications.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H25Cl |
|---|---|
Molecular Weight |
240.81 g/mol |
IUPAC Name |
(3S,4R,4aR,6S,8aR)-3-chloro-4,8a-dimethyl-6-prop-1-en-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H25Cl/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1 |
InChI Key |
UZIPBEZNIFJCHE-QKGCVVFFSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)Cl |
Canonical SMILES |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



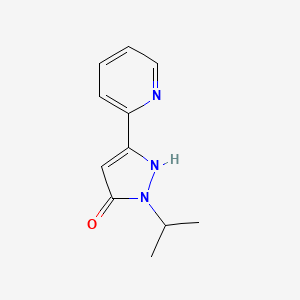
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
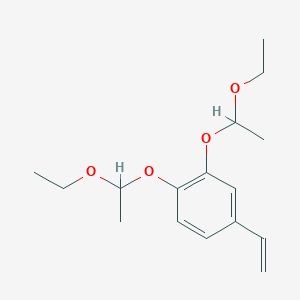

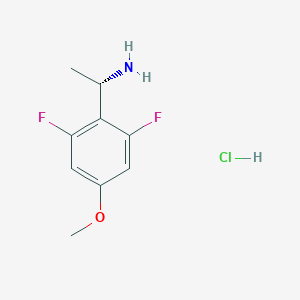

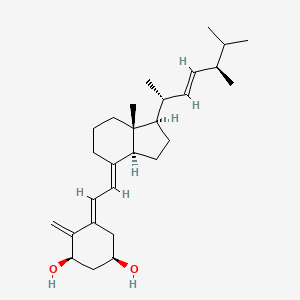
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
